Cas no 7073-94-1 (1-Bromo-2-isopropylbenzene)

1-Bromo-2-isopropylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-2-isopropylbenzene

- 2-Bromocumene~2-Isopropylbromobenzene

- 2-Bromocumene

- 1-Bromo-2-(1-methylethyl)benzene

- 1-bromo-2-propan-2-ylbenzene

- o-Bromocumene

- 1-Bromo-2-propan-2-yl-benzene

- 2-Isopropylbromobenzene

- 2-bromo cumene

- Cumene, o-bromo-

- Benzene, 1-bromo-2-(1-methylethyl)-

- 1-bromo-2-(propan-2-yl)benzene

- 1-bromo-2-isopropyl benzene

- 1-Bromo-2-IsopropYl-Benzene

- 2-Bromoisopropylbenzene

- LECYCYNAEJDSIL-UHFFFAOYSA-N

- PubChem16461

- 2-bromoisopropyl benzene

- o-Isopropylphenyl bromide

- 1-Bromo-2-i-propylbenzene

- 1-Brom-2-isopropyl-ben

- EN300-155543

- EINECS 230-370-0

- AKOS005071738

- MFCD00051567

- 6YV3W8ZB4K

- AC-176

- 1-bromo-2-i-propyl-benzene

- 1-BROMO-2-ISOPRPYLBENZENE

- Cumene, 2-bromo-

- AS-14376

- BCP27189

- SY026917

- FT-0607460

- 7073-94-1

- W-104543

- 1-Brom-2-isopropyl-benzol

- AM10833

- NS00037109

- SCHEMBL255259

- B2044

- Z1201618204

- A15768

- DTXSID80220986

- VT1219

- CS-W019560

- 1-Bromo-2-(1-methylethyl)benzene,98%

- DB-019064

- o-Bromocumene; 1-Bromo-2-propan-2-yl-benzene

-

- MDL: MFCD00051567

- インチ: 1S/C9H11Br/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3

- InChIKey: LECYCYNAEJDSIL-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])C([H])=C([H])C([H])=C1C([H])(C([H])([H])[H])C([H])([H])[H]

- BRN: 1857014

計算された属性

- せいみつぶんしりょう: 198.00400

- どういたいしつりょう: 198.004413

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 98.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.9

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.300(lit.)

- ゆうかいてん: -58.8°C

- ふってん: 210°C(lit.)

- フラッシュポイント: 90-92°C/15mm

- 屈折率: 1.5410

- すいようせい: Insoluble in water.

- PSA: 0.00000

- LogP: 3.57250

- ようかいせい: 使用できません

1-Bromo-2-isopropylbenzene セキュリティ情報

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H227

- 警告文: P210-P280-P403+P235-P501

- セキュリティの説明: S24/25

- 危険レベル:9

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S24/25

1-Bromo-2-isopropylbenzene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

1-Bromo-2-isopropylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-155543-5.0g |

1-bromo-2-(propan-2-yl)benzene |

7073-94-1 | 95% | 5.0g |

$29.0 | 2023-02-14 | |

| Enamine | EN300-155543-0.25g |

1-bromo-2-(propan-2-yl)benzene |

7073-94-1 | 95% | 0.25g |

$19.0 | 2023-05-03 | |

| ChemScence | CS-W019560-500g |

1-Bromo-2-isopropylbenzene |

7073-94-1 | 99.56% | 500g |

$454.0 | 2022-04-26 | |

| Alichem | A019088729-500g |

1-Bromo-2-isopropylbenzene |

7073-94-1 | 98% | 500g |

$411.60 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GJ868-1g |

1-Bromo-2-isopropylbenzene |

7073-94-1 | 98% | 1g |

52CNY | 2021-05-10 | |

| TRC | B696480-100mg |

1-Bromo-2-isopropylbenzene |

7073-94-1 | 100mg |

$ 52.00 | 2023-04-18 | ||

| TRC | B696480-250mg |

1-Bromo-2-isopropylbenzene |

7073-94-1 | 250mg |

$ 64.00 | 2023-04-18 | ||

| Oakwood | 009741-100g |

1-Bromo-2-isopropylbenzene |

7073-94-1 | 97% | 100g |

$128.00 | 2024-07-19 | |

| eNovation Chemicals LLC | D548812-100g |

1-BroMo-2-isopropylbenzene |

7073-94-1 | 97% | 100g |

$180 | 2024-05-24 | |

| TRC | B696480-1000mg |

1-Bromo-2-isopropylbenzene |

7073-94-1 | 1g |

$ 87.00 | 2023-04-18 |

1-Bromo-2-isopropylbenzene サプライヤー

1-Bromo-2-isopropylbenzene 関連文献

-

M. Wang,G. Xu,D. Wang,Y. Zou,W. Frey,M. R. Buchmeiser Polym. Chem. 2015 6 3290

-

R. Angharad Baber,Simon Collard,Mark Hooper,A. Guy Orpen,Paul G. Pringle,Matthew J. Wilkinson,Richard L. Wingad Dalton Trans. 2005 1491

-

Yan-Zhen Chen,Jian-Guo Fu,Xiao-Ming Ji,Shu-Sheng Zhang,Chen-Guo Feng Chem. Commun. 2022 58 6661

-

Clovis Peter,Antoine Derible,Jean-Michel Becht,Julien Kiener,Claude Le Drian,Julien Parmentier,Vanessa Fierro,Maria Girleanu,Ovidiu Ersen J. Mater. Chem. A 2015 3 12297

-

Yoann Aubin,Cédric Fischmeister,Christophe M. Thomas,Jean-Luc Renaud Chem. Soc. Rev. 2010 39 4130

-

Melanie Walther,Waldemar Kipke,Raul Renken,Anne Staubitz RSC Adv. 2023 13 15805

1-Bromo-2-isopropylbenzeneに関する追加情報

Introduction to 1-Bromo-2-isopropylbenzene (CAS No. 7073-94-1)

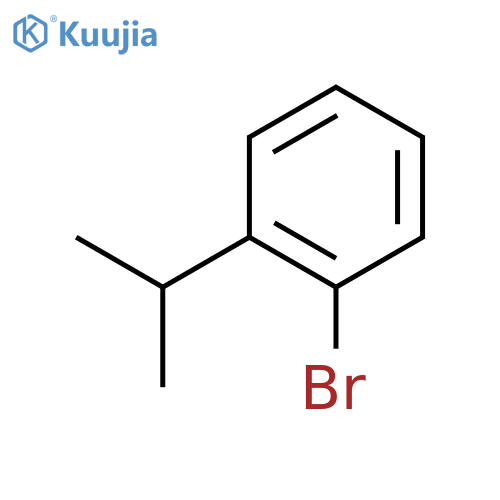

1-Bromo-2-isopropylbenzene, with the chemical formula C₉H₁₁Br and CAS number 7073-94-1, is a brominated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, including agrochemicals and specialty chemicals. Its unique structural features, combining a bromine substituent with an isopropyl group on a benzene ring, make it a valuable building block for further functionalization.

The structure of 1-Bromo-2-isopropylbenzene consists of a benzene ring substituted at the 1-position with a bromine atom and at the 2-position with an isopropyl group. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity in various chemical transformations. The presence of the bromine atom allows for nucleophilic aromatic substitution reactions, while the isopropyl group can participate in electrophilic aromatic substitution or serve as a handle for further derivatization.

In recent years, 1-Bromo-2-isopropylbenzene has been explored in the development of novel therapeutic agents. Its incorporation into heterocyclic frameworks has led to the discovery of compounds with potential antimicrobial and anti-inflammatory properties. For instance, researchers have utilized this intermediate to synthesize derivatives that exhibit inhibitory activity against specific enzymes involved in pathogenic processes. These findings highlight the compound's significance as a precursor in medicinal chemistry.

One notable application of 1-Bromo-2-isopropylbenzene is in the synthesis of agrochemicals, where it serves as a key intermediate in the production of herbicides and fungicides. The ability to modify its structure allows chemists to fine-tune its biological activity, making it an attractive candidate for developing environmentally friendly crop protection agents. Recent studies have demonstrated its role in creating compounds that target resistant strains of weeds while minimizing harm to non-target organisms.

The chemical reactivity of 1-Bromo-2-isopropylbenzene makes it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, enabling the synthesis of intricate organic molecules. The bromine atom facilitates these transformations by acting as a leaving group, while the isopropyl group can influence the reaction outcome through steric effects. This versatility has made it a staple in synthetic organic chemistry laboratories.

From a pharmaceutical perspective, 1-Bromo-2-isopropylbenzene has been investigated for its potential role in drug discovery. Researchers have explored its derivatives as intermediates for antiviral and anticancer agents. The compound's ability to undergo further functionalization allows for the creation of molecules with tailored pharmacokinetic properties. For example, modifications at the 3-position of the benzene ring have yielded compounds with enhanced solubility and bioavailability.

The industrial production of 1-Bromo-2-isopropylbenzene typically involves bromination and alkylation reactions starting from commercially available precursors like cumene (isopropylnaphthalene). Advances in catalytic systems have improved the efficiency and selectivity of these processes, reducing waste and energy consumption. Such innovations align with global efforts to promote sustainable chemical manufacturing practices.

In academic research, 1-Bromo-2-isopropylbenzene continues to be a subject of interest due to its utility in mechanistic studies and development of new synthetic methodologies. Its role in understanding reaction pathways has contributed to advancements in computational chemistry and molecular modeling. These tools help predict reaction outcomes and optimize synthetic routes, further enhancing the compound's value in research applications.

The safety profile of 1-Bromo-2-isopropylbenzene is another critical aspect that has been thoroughly evaluated. While it requires standard laboratory precautions due to its potential irritant properties, it does not pose significant hazards under controlled conditions. Proper handling protocols ensure that researchers can utilize this compound effectively without compromising safety.

Looking ahead, the future applications of 1-Bromo-2-isopropylbenzene are likely to expand as new synthetic techniques and drug discovery programs emerge. Its role as an intermediate will remain central to both academic and industrial research efforts. Continued exploration into its derivatives promises to yield novel compounds with diverse applications across multiple sectors.

7073-94-1 (1-Bromo-2-isopropylbenzene) 関連製品

- 1024222-56-7(1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one)

- 1214356-75-8(2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine)

- 899732-70-8(N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide)

- 1880109-24-9((3-Amino-2,2-difluoropropyl)(1-cyclopropylpropyl)methylamine)

- 2680904-99-6(2-(N-ethyl-2,2,2-trifluoroacetamido)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid)

- 157523-63-2(Bicyclo[1.1.1]pentane, 1-(chloromethyl)-)

- 2227914-52-3(rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid)

- 1451393-52-4(3,5-Bis(trifluoromethyl)benzylboronic acid)

- 1261889-80-8(2-Cyano-5-(2-fluoro-4-methoxycarbonylphenyl)phenol)

- 1807254-11-0(Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate)